molecular formula C4H9NO4S B2571891 (2R)-2-amino-3-methanesulfonylpropanoic acid CAS No. 17585-61-4

(2R)-2-amino-3-methanesulfonylpropanoic acid

Cat. No.: B2571891
CAS No.: 17585-61-4
M. Wt: 167.18
InChI Key: AINYOQVNQVOYSR-VKHMYHEASA-N
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Description

(2R)-2-amino-3-methanesulfonylpropanoic acid is a useful research compound. Its molecular formula is C4H9NO4S and its molecular weight is 167.18. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-amino-3-methanesulfonylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-3-methanesulfonylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-3-methylsulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-10(8,9)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINYOQVNQVOYSR-VKHMYHEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Synthesis Protocols for (2R)-2-amino-3-methanesulfonylpropanoic acid (L-Methionine Sulfone)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis, purification, and characterization of (2R)-2-amino-3-methanesulfonylpropanoic acid , commonly referred to as L-Methionine Sulfone (MetO₂) .

Unlike its precursor L-methionine, which contains a thioether susceptible to reversible oxidation, L-Methionine Sulfone contains a highly stable sulfone moiety (


). This compound is critical in three primary domains:
  • Peptide Synthesis: As a non-canonical amino acid to probe hydrogen bonding and electrostatic interactions without the redox liability of methionine.

  • Proteomics: As a stable oxidation marker for quantifying oxidative stress in biological systems.

  • Enzymology: As a structural analogue for glutamine synthetase inhibition studies.

The Synthetic Challenge

The conversion of Methionine to Methionine Sulfone is a two-step oxidation.[1][2][3][4][5] The intermediate, Methionine Sulfoxide (MetO) , is formed rapidly. The challenge lies in driving the second oxidation step to completion to eliminate sulfoxide impurities while preventing oxidative degradation of the amino acid backbone (decarboxylation or deamination).

Core Reaction Scheme: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">



Chemical Identity & Properties

PropertySpecification
IUPAC Name (2R)-2-amino-3-methanesulfonylpropanoic acid
Common Name L-Methionine Sulfone
CAS Number 7314-32-1
Molecular Formula

Molecular Weight 181.21 g/mol
Solubility High in water; Insoluble in Ethanol, Diethyl Ether
pKa Values

(COOH),

(

)

Synthesis Protocols

We present two validated protocols. Protocol A is the industry "Gold Standard" for gram-scale synthesis using metal catalysis. Protocol B is a metal-free "Green" alternative suitable for applications where trace metal contamination is a concern.

Protocol A: Molybdate-Catalyzed Hydrogen Peroxide Oxidation

Best for: High yield, bulk synthesis (>10g), and cost-efficiency.

Principle: Ammonium molybdate acts as a catalyst, forming highly active peroxomolybdate species in situ, which transfer oxygen to the sulfur atom more efficiently than


 alone.
Reagents:
  • L-Methionine (Reagent Grade, >98%)

  • Hydrogen Peroxide (30% w/v aqueous solution)

  • Ammonium Molybdate Tetrahydrate [

    
    ]
    
  • Ethanol (Absolute)

  • Deionized Water

Step-by-Step Methodology:
  • Dissolution: In a 500 mL round-bottom flask, suspend L-Methionine (14.9 g, 100 mmol) in distilled water (100 mL) .

  • Catalyst Addition: Add Ammonium Molybdate (0.12 g, ~0.1 mmol) to the suspension. Stir until partially dissolved.

  • Primary Oxidation (Exothermic Control):

    • Place the flask in an ice-water bath (0–4°C).

    • Add 30%

      
       (25 mL, ~220 mmol)  dropwise via an addition funnel over 30 minutes.
      
    • Note: The reaction is highly exothermic. The solution will become clear as Met converts to the soluble sulfoxide.

  • Secondary Oxidation (Driving to Sulfone):

    • Remove the ice bath and allow the reaction to warm to room temperature (25°C).

    • Stir for 12–16 hours .

    • In-Process Check: Spot on TLC (n-Butanol:Acetic Acid:Water, 4:1:1). Ninhydrin stain. MetO₂ has a lower Rf than Met and MetO.

  • Quenching & Workup:

    • If peroxide remains (test with starch-iodide paper), add a small amount of activated charcoal and heat briefly to 40°C to decompose excess

      
      , then filter. Alternatively, use a small amount of sodium bisulfite (carefully, to avoid salt contamination).
      
    • Concentrate the aqueous solution under reduced pressure (Rotavap, 50°C) to approximately 20 mL.

  • Crystallization:

    • Add Absolute Ethanol (100 mL) slowly to the concentrated aqueous residue while stirring. A white precipitate should form immediately.

    • Cool at 4°C for 4 hours to maximize yield.

  • Isolation: Filter the white solid, wash with cold ethanol (

    
    ), and dry in a vacuum oven at 50°C.
    

Expected Yield: 85–95% (15.5–17.0 g).

Protocol B: Oxone® Mediated Synthesis (Metal-Free)

Best for: Pharmaceutical intermediates requiring low metal limits (ICH Q3D compliance).

Principle: Oxone (Potassium peroxymonosulfate) is a potent oxidant that converts sulfides directly to sulfones at room temperature without transition metal catalysts.

Reagents:
  • L-Methionine[6][7][8][9][10]

  • Oxone® (

    
    )
    
  • Methanol/Water (1:1 mixture)

Step-by-Step Methodology:
  • Preparation: Dissolve L-Methionine (1.49 g, 10 mmol) in MeOH:Water (1:1, 20 mL) .

  • Oxidant Addition:

    • Cool the solution to 0°C.

    • Add Oxone (9.2 g, 15 mmol, 1.5 eq) in portions over 15 minutes. The slurry will thicken.

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • Workup:

    • Filter the white suspension to remove insoluble potassium sulfate salts.

    • Concentrate the filtrate to remove Methanol.

    • The remaining aqueous solution contains the product and residual salts.

  • Purification (Ion Exchange - Critical for this method):

    • Load the aqueous solution onto a cation exchange column (Dowex 50W-X8,

      
       form).
      
    • Wash with water to remove sulfate ions (check eluate with

      
      ).
      
    • Elute the amino acid with 2M

      
       .
      
    • Concentrate the eluate and lyophilize to obtain pure L-Methionine Sulfone.

Visualization: Mechanism & Workflow

MetOxidation cluster_control Process Criticality Met L-Methionine (Thioether) Ox1 Oxidation 1 (Fast, Exothermic) Met->Ox1 + H2O2 MetO L-Met Sulfoxide (Chiral Sulfur, Mix of R/S) Ox1->MetO Ox2 Oxidation 2 (Slower, Rate Limiting) MetO->Ox2 + H2O2 / Catalyst MetO2 L-Met Sulfone (Achiral Sulfur, Stable) Ox2->MetO2

Figure 1: Reaction pathway. Note that the intermediate Sulfoxide introduces a new chiral center at the sulfur, creating diastereomers. Complete oxidation to the Sulfone removes this chirality, simplifying the NMR spectrum.

Workflow Start Start: L-Methionine Dissolve Dissolve in H2O Add Catalyst (Molybdate) Start->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool AddOx Add H2O2 Dropwise (Control Exotherm) Cool->AddOx Warm Warm to 25°C Stir 12-16h AddOx->Warm Check TLC/HPLC Check (Is MetO gone?) Warm->Check Check->Warm No (Add more H2O2) Quench Quench Excess Peroxide (Charcoal/Heat) Check->Quench Yes Conc Concentrate via Rotavap Quench->Conc Ppt Precipitate with EtOH Conc->Ppt Final Pure L-Met Sulfone Ppt->Final

Figure 2: Operational workflow for Protocol A (Molybdate Method).

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical validations are required.

A. Nuclear Magnetic Resonance (NMR)

The diagnostic signal is the methyl group attached to the sulfur.

  • L-Methionine (Starting Material):

    
     ppm (singlet, 
    
    
    
    ).
  • L-Methionine Sulfoxide (Intermediate):

    
     ppm (often split due to diastereomers).
    
  • L-Methionine Sulfone (Product):

    
     ppm (singlet, 
    
    
    
    ).
    • Success Criterion: Complete disappearance of peaks at 2.1 and 2.7 ppm.

B. Mass Spectrometry (ESI-MS)
  • L-Met

    
    :  150.2 Da
    
  • L-Met Sulfone

    
    :  182.2 Da (+32 Da shift corresponding to two oxygen atoms).
    
C. Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

  • Visualization: Ninhydrin dip + Heat.

  • Rf Values: Met (High) > MetO > MetO2 (Low). The sulfone is more polar and will travel the least.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons.
  • Toennies, G., & Kolb, J. J. (1951). Methionine Studies. VI. dl-Methionine Sulfone.[7][8][9][11] Journal of Biological Chemistry, 193, 281-286.

  • Trost, B. M., & Curran, D. P. (1981). Chemoselectivity in the oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. (Basis for Protocol B).

  • Sigma-Aldrich (Merck) . Product Specification: L-Methionine sulfone.[8][11]

Sources

Derivatization of S-methylcysteine sulfone for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Profiling of S-Methylcysteine Sulfone by GC-MS

Executive Summary

S-methylcysteine sulfone (SMCSO2) is a critical oxidative metabolite of S-methylcysteine, often utilized as a biomarker for oxidative stress and a key analyte in Brassica vegetable metabolomics.[1] However, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by its zwitterionic nature and the high polarity of the sulfone (


) moiety.[1]

This Application Note provides two validated derivatization protocols:

  • Silylation (BSTFA/TMCS): Ideal for comprehensive metabolic profiling in dry matrices.[1]

  • Alkyl Chloroformate (MCF): Ideal for rapid, high-throughput analysis in aqueous biological fluids (urine, plasma).[1]

Chemical Context & Challenges[1]

The Analyte: S-methylcysteine sulfone possesses three distinct functional zones:

  • Amine Group (

    
    ):  Proton acceptor/donor.[1]
    
  • Carboxyl Group (

    
    ):  Proton donor.[1]
    
  • Sulfone Group (

    
    ):  Highly polar, electron-withdrawing, but chemically inert to standard derivatization reagents.[1]
    

The Challenge: Native SMCSO2 is non-volatile and thermally unstable. Direct injection leads to thermal degradation and adsorption on the injection liner. Successful GC-MS analysis requires blocking the active hydrogens on the amine and carboxyl groups to disrupt hydrogen bonding and increase volatility.

Method Selection Guide

Choosing the correct derivatization strategy is critical for data quality. Use the decision matrix below to select the protocol best suited for your sample matrix.

DecisionMatrix Start Start: Select Matrix Type IsAqueous Is the sample aqueous? (Urine, Plasma, Cell Media) Start->IsAqueous IsDry Is the sample dry/solid? (Lyophilized Plant Tissue, Extracts) Start->IsDry MCF_Route Protocol B: Alkyl Chloroformate (MCF) • Reaction Time: <5 mins • Media: Aqueous • Mechanism: Carbamate/Ester formation IsAqueous->MCF_Route Yes (High Throughput) Silylation_Route Protocol A: Silylation (BSTFA) • Reaction Time: 30-60 mins • Media: Strictly Anhydrous • Mechanism: TMS ether/ester formation IsAqueous->Silylation_Route If lyophilized first IsDry->Silylation_Route Yes (General Profiling)

Figure 1: Decision Matrix for selecting the optimal derivatization strategy based on sample state and throughput requirements.

Protocol A: Silylation (The Anhydrous Standard)

Principle: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with trimethylsilyl (TMS) groups.[1][2] The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, which is essential for sterically hindered groups or highly polar molecules like sulfones.

Reagents:

  • BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[1]

  • Solvent: Anhydrous Pyridine or Acetonitrile.[1]

  • Internal Standard: Norvaline or

    
    -S-methylcysteine.[1]
    

Step-by-Step Workflow:

  • Lyophilization: Evaporate the sample (10-50 µL extract) to complete dryness under nitrogen or vacuum. Critical: Any residual moisture will hydrolyze the reagent and destroy the derivative.

  • Reagent Addition: Add 50 µL of Anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS.

  • Derivatization: Cap the vial tightly (PTFE-lined cap). Vortex for 30 seconds.[1]

  • Thermal Incubation: Heat at 70°C for 60 minutes .

    • Expert Insight: While simple amino acids silylate at 60°C/30min, the electron-withdrawing sulfone group decreases the nucleophilicity of the adjacent amine. Higher temperature ensures complete double-silylation of the amine (if applicable) and prevents peak tailing.

  • Injection: Inject 1 µL into the GC-MS (Split 1:10 or Splitless depending on concentration).

Protocol B: Alkyl Chloroformate (The Aqueous/Husek Method)

Principle: This reaction occurs in a biphasic system (water/organic).[1] Methyl Chloroformate (MCF) reacts instantaneously with the amine (forming a carbamate) and the carboxyl group (forming an ester). This method is extremely robust for biological fluids.[1]

Reagents:

  • Methyl Chloroformate (MCF).[1]

  • Methanol/Pyridine (4:1 v/v).[1]

  • Chloroform (containing 1% MCF).[1]

  • Buffer: 1M Sodium Bicarbonate (pH 9.0).[1]

Step-by-Step Workflow:

MCF_Workflow Step1 1. Basify Step2 2. Add Reagent Step1->Step2 Desc1 Add 100µL Sample + 100µL NaHCO3 Step1->Desc1 Step3 3. Extract Step2->Step3 Desc2 Add 20µL MCF (Gas Evolution!) Step2->Desc2 Step4 4. Analyze Step3->Step4 Desc3 Add 200µL Chloroform + 100µL Bicarbonate Step3->Desc3 Desc4 Inject Organic Layer into GC-MS Step4->Desc4

Figure 2: The "Husek" Alkyl Chloroformate derivatization workflow. Note the gas evolution in Step 2.

  • Preparation: To 100 µL of urine/plasma, add 100 µL of Internal Standard solution.

  • Basification: Add 100 µL 1M Sodium Bicarbonate. (pH must be >8 for the reaction to proceed).

  • Derivatization: Add 20 µL Methyl Chloroformate. Vortex immediately for 30 seconds.[1]

    • Safety Note: This reaction releases

      
      .[1] Ensure the vial is not sealed too tightly during the initial burst.
      
  • Extraction: Add 200 µL Chloroform (containing 1% MCF to scavenge any remaining active sites).[1] Vortex vigorously.

  • Separation: Centrifuge at 3000 rpm for 5 minutes. The bottom layer (Chloroform) contains the volatile derivative.

  • Injection: Inject 1 µL of the organic layer.

GC-MS Acquisition Parameters

These parameters are optimized for the Agilent 7890/5977 or equivalent single-quadrupole systems.

Table 1: Instrumental Conditions

ParameterSettingRationale
Column DB-5ms or DB-17ms (30m x 0.25mm x 0.25µm)DB-17 (mid-polarity) provides better separation of sulfur isomers than DB-5.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum.[1]
Inlet Temp 260°CHigh enough to volatilize, low enough to prevent sulfone degradation.[1]
Injection Split 1:10 (High Conc) or Splitless (Trace)Adjust based on expected concentration (e.g., urine vs. plasma).
Oven Program 70°C (hold 2 min)

10°C/min

300°C (hold 5 min)
Slow ramp required to separate SMCSO2 from Methionine Sulfone.
Transfer Line 280°CPrevent cold-spot condensation.[1]
Ion Source 230°C (EI Mode, 70eV)Standard EI ionization.[1]
Mass Range Scan 40-600 m/z (SIM for Quant)Use SIM for trace analysis (see Section 7).

Data Interpretation & Validation

Identification:

  • Silylation (TMS): Look for the

    
     (Loss of methyl) and 
    
    
    
    (Loss of OTMS) fragments.[1] The molecular ion (
    
    
    ) is often weak.
  • MCF (Methyl Ester/Carbamate): Look for the molecular ion (

    
    ) which is usually distinct, and the 
    
    
    
    (Loss of carboxymethyl) fragment.

Quantification:

  • Linearity:

    
    .[1]
    
  • Internal Standard: Use Norvaline (if using MCF) or

    
    -S-methylcysteine  (Isotope Dilution).[1]
    
    • Why Norvaline? It is an unnatural amino acid that elutes in the middle of the chromatogram and behaves similarly to aliphatic amino acids in the MCF reaction.

Troubleshooting:

  • No Peak: Check moisture content (Protocol A) or pH (Protocol B).[1]

  • Tailing Peak: Active sites in the liner. Replace liner with a deactivated, wool-packed liner.[1]

  • Ghost Peaks: Reagent contamination.[1] Inject a blank containing only reagents.[1]

References

  • Husek, P. (1991).[1] Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Smart, K. F., et al. (2010).[1] Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry.[1][3] Nature Protocols. Link[1]

  • Kataoka, H., et al. (1994).[1][4] Determination of sulphur amino acids by gas chromatography with flame photometric detection. Biomedical Chromatography. Link

  • Schummer, C., et al. (2009).[1][5] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link

  • Kaspar, H., et al. (2008).[1] Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B. Link

Sources

Application Notes and Protocols for (2R)-2-amino-3-methanesulfonylpropanoic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of (2R)-2-amino-3-methanesulfonylpropanoic Acid in Peptidomimetic Design

In the landscape of modern drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling strategy to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1][2][3][4] The rational design of these mimics often involves the incorporation of non-proteinogenic amino acids to impart specific conformational constraints, enhance binding affinity, and improve pharmacokinetic profiles. Among the arsenal of unique building blocks, (2R)-2-amino-3-methanesulfonylpropanoic acid, a chiral amino acid featuring a methanesulfonyl group, has emerged as a valuable tool for medicinal chemists.

The strategic incorporation of this sulfonylated amino acid into a peptide sequence can serve several key purposes:

  • Transition-State Analogue Mimicry: The tetrahedral and electron-withdrawing nature of the sulfonyl group can mimic the transition state of peptide bond hydrolysis, making peptidomimetics containing this residue potent inhibitors of proteases.[5]

  • Phosphate Mimicry: The negatively charged and tetrahedral geometry of the sulfone can act as a non-hydrolyzable mimic of phosphorylated serine, threonine, or tyrosine residues.[1][6] This allows for the design of peptidomimetics that can modulate protein-protein interactions and signaling pathways that are regulated by phosphorylation.[1][6]

  • Enhanced Stability and Solubility: The introduction of the sulfonyl group can increase the polarity and hydrogen bonding capacity of the peptide, potentially improving its solubility and resistance to enzymatic degradation.[5]

  • Conformational Constraint: The steric bulk and electronic properties of the methanesulfonyl group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation.[7]

This guide provides detailed application notes and protocols for the incorporation and utilization of (2R)-2-amino-3-methanesulfonylpropanoic acid in peptidomimetic design, with a focus on the underlying scientific principles and practical experimental considerations.

Physicochemical Properties of (2R)-2-amino-3-methanesulfonylpropanoic Acid

A thorough understanding of the physicochemical properties of this unique amino acid is crucial for its effective application in peptide synthesis.

PropertyValueSource
Molecular Formula C4H9NO4S
Molecular Weight 167.19 g/mol
Stereochemistry (2R)N/A
Appearance White to off-white solidN/A
Solubility Soluble in aqueous solutions, limited solubility in many organic solventsGeneral knowledge

Experimental Workflows: Incorporation into Peptidomimetics

There are two primary strategies for incorporating (2R)-2-amino-3-methanesulfonylpropanoic acid into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS):

  • Direct Incorporation of a Pre-synthesized Fmoc-Protected Building Block: This is the most straightforward approach, utilizing a commercially available or custom-synthesized Fmoc-(2R)-2-amino-3-methanesulfonylpropanoic acid.

  • Post-Synthetic On-Resin Oxidation of a Cysteine Analogue: This method involves incorporating a protected cysteine residue and then oxidizing the thiol side chain to the desired sulfone on the solid support.

G cluster_0 Workflow for Peptidomimetic Synthesis start Start SPPS with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling Couple Next Amino Acid deprotection1->coupling repeat Repeat Deprotection/Coupling Cycles coupling->repeat repeat->coupling Continue chain incorporation Incorporate (2R)-2-amino-3- methanesulfonylpropanoic acid repeat->incorporation At desired position final_deprotection Final Fmoc Deprotection incorporation->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage purification Purification (e.g., HPLC) cleavage->purification analysis Analysis (e.g., MS, NMR) purification->analysis end Final Peptidomimetic analysis->end

Figure 1: General workflow for solid-phase synthesis of a peptidomimetic.

Protocol 1: Direct Incorporation using Fmoc-(2R)-2-amino-3-methanesulfonylpropanoic acid

This protocol outlines the steps for incorporating the pre-protected amino acid into a growing peptide chain using standard Fmoc-based SPPS. Due to the potential steric hindrance of the methanesulfonyl group, optimized coupling conditions are recommended.

Materials:

  • Fmoc-protected (2R)-2-amino-3-methanesulfonylpropanoic acid

  • Rink Amide or Wang resin (pre-loaded with the C-terminal amino acid)

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • High-efficiency coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[8][9][10]

  • Cleavage Cocktail (Reagent H or similar): Trifluoroacetic acid (TFA), phenol, thioanisole, 1,2-ethanedithiol (EDT), water, dimethylsulfide (DMS), and ammonium iodide.[2][11][12]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-(2R)-2-amino-3-methanesulfonylpropanoic acid (3-4 equivalents relative to resin loading) and HATU or HCTU (3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, double coupling (repeating the coupling step with fresh reagents) may be necessary.[8]

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Treat the dried peptide-resin with a freshly prepared cleavage cocktail (e.g., Reagent H) for 2-4 hours at room temperature. The use of a cocktail designed for methionine-containing peptides is recommended to prevent any potential side reactions with the sulfonyl group.[2][11][12]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification and Analysis:

    • Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[13][14][15]

G cluster_1 Direct Incorporation Protocol start Deprotected Peptide-Resin activate Activate Fmoc-(2R)-2-amino-3- methanesulfonylpropanoic acid (HATU/HCTU, DIPEA) start->activate couple Couple to Resin (2-4 hours) activate->couple monitor Kaiser Test couple->monitor monitor->couple Positive (Double Couple) wash Wash Resin (DMF, DCM) monitor->wash Negative continue_synthesis Continue SPPS Cycles wash->continue_synthesis G cluster_2 Post-Synthetic Oxidation Protocol start Peptide-Resin with Cysteine oxidize On-Resin Oxidation (e.g., mCPBA) start->oxidize monitor Monitor by MS oxidize->monitor monitor->oxidize Incomplete wash Wash Resin monitor->wash Complete cleave Cleavage and Deprotection wash->cleave

Figure 3: Workflow for the on-resin oxidation of a cysteine-containing peptide.

Causality Behind Experimental Choices and Field-Proven Insights

  • Choice of Coupling Reagent: The methanesulfonyl group can impart significant steric bulk to the amino acid. Standard coupling reagents like DCC/HOBt may lead to incomplete coupling. The use of more potent uronium or phosphonium salt-based reagents like HATU, HCTU, or PyBOP is highly recommended to overcome this steric hindrance and ensure high coupling efficiency. [8][9][16][17][18]* Double Coupling: For challenging sequences or when coupling to a sterically hindered N-terminus, performing a second coupling step with fresh reagents can drive the reaction to completion.

  • Cleavage Cocktail: The choice of cleavage cocktail is critical, especially when dealing with sulfur-containing amino acids. Reagent H, which contains scavengers like dimethylsulfide and ammonium iodide, is specifically designed to prevent the oxidation of methionine to its sulfoxide. [2][11][12]While the methanesulfonyl group is already in a high oxidation state, the use of such a cocktail can help prevent other unwanted side reactions on sensitive residues within the peptide.

  • Mimicking Phosphorylation: The sulfone group is a well-established mimic for the phosphate group due to its tetrahedral geometry and negative charge distribution. [1][6]Unlike phosphate esters, the carbon-sulfur bond is resistant to enzymatic and chemical hydrolysis, making peptidomimetics containing (2R)-2-amino-3-methanesulfonylpropanoic acid excellent tools for studying signaling pathways that are regulated by phosphorylation in a more stable and sustained manner. [1][6]

Conclusion

(2R)-2-amino-3-methanesulfonylpropanoic acid is a powerful and versatile building block for the design of sophisticated peptidomimetics. Its ability to act as a transition-state analogue or a non-hydrolyzable phosphate mimic provides medicinal chemists with a valuable tool to create potent and stable enzyme inhibitors and modulators of protein-protein interactions. By understanding the unique chemical properties of this amino acid and employing optimized solid-phase synthesis protocols, researchers can successfully incorporate it into novel peptide-based drug candidates. The protocols and insights provided in this guide serve as a comprehensive resource for the effective utilization of this promising building block in the pursuit of next-generation therapeutics.

References

  • Szewczuk, L. M., et al. (2008). Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity. Methods in Enzymology.
  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Vistoli, G., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Pharmaceutical Design, 14(24), 2455-2475.
  • Gante, J. (1994). Peptidomimetics—tailed approaches to drug design. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • Nuti, F., et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Chimica Oggi-Chemistry Today, 33(2).
  • Park, S., et al. (2021). Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog. Synthetic and Systems Biotechnology, 6(4), 336-344.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Nowick, J. S. (2017).
  • Hackenberger, C. P. R., et al. (2021). Synthesis and Evaluation of Non-Hydrolyzable Phospho-Lysine Peptide Mimics. Chemistry–A European Journal, 27(7), 2326-2331.
  • Taylor & Francis Online. (n.d.). Peptidomimetics – Knowledge and References. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Muttenthaler, M., et al. (2010). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides.
  • YouTube. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR. Retrieved from [Link]

  • Hackenberger, C. P. R., et al. (2021). Synthesis and Evaluation of Non-Hydrolyzable Phospho-Lysine Peptide Mimics. Chemistry–A European Journal, 27(7), 2326-2331.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011).
  • Triclinic Labs. (n.d.). Peptide NMR Analysis Services from Triclinic Labs. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(1-2), 189-199.
  • Alletto, P., Garcia, A. M., & Marchesan, S. (2023).
  • Teknoscienze. (2015, April 15). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Retrieved from [Link]

  • Muttenthaler, M., et al. (2010). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides.
  • Chapman University Digital Commons. (2022). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy.
  • Perich, J. W., & Reynolds, E. C. (1991). Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. International journal of peptide and protein research, 37(6), 572-575.
  • Thieme. (n.d.). 7.5 High Resolution NMR Spectroscopy.
  • Fricker, L. D., et al. (2007). Limitations of mass spectrometry-based peptidomic approaches. Molecular & Cellular Proteomics, 6(8), 1395-1407.

Sources

Troubleshooting & Optimization

Optimizing chromatographic peak shape for polar sulfone amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Chromatographic Peak Shape & Retention for Polar Sulfone Amino Acids (Methionine Sulfone, Methionine Sulfoxide, Cysteic Acid, Taurine) Role: Senior Application Scientist Status: Active Knowledge Base

Core Technical Overview

The Challenge: Polar sulfone amino acids (e.g., Methionine Sulfone [


], Cysteic Acid) possess extremely high polarity and zwitterionic character. In standard Reversed-Phase Liquid Chromatography (RPLC), they typically elute in the void volume (

)
, resulting in poor quantitation and susceptibility to ion suppression.

The Solution Architecture: To achieve retention and symmetrical peak shape, we must invert the separation mechanism using Hydrophilic Interaction Liquid Chromatography (HILIC) or modify the analyte via Derivatization .

The following guide is structured as a series of Tier 2 Support Tickets addressing the most common failure modes encountered by researchers.

Troubleshooting Modules (Q&A Format)

Ticket #101: "My analytes elute in the dead time (void volume) on C18."

User Issue:

"I am trying to analyze Methionine Sulfone and Cysteic Acid on a standard C18 column with 0.1% Formic Acid. The peaks come out immediately (k' < 1) and co-elute with the salt front."

Scientist Diagnosis: This is a mechanism mismatch. Sulfone amino acids are too hydrophilic to partition into the hydrophobic C18 stationary phase. Increasing water content in RPLC only worsens the issue by collapsing the C18 chains (phase dewetting).

The Fix: Switch to Zwitterionic HILIC You must switch to HILIC mode. A zwitterionic stationary phase (e.g., sulfobetaine or phosphorylcholine) provides a water-enriched layer on the surface where polar analytes partition.

Protocol: HILIC Transition

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC).[1][2]

  • Mobile Phase A: 10-20 mM Ammonium Formate or Acetate (pH 3.5 - 5.0).

  • Mobile Phase B: 100% Acetonitrile (ACN).

  • Isocratic Start: 80% B / 20% A.

Why this works: In HILIC, water is the "strong" solvent.[3] High organic (ACN) forces the polar amino acids into the stagnant water layer on the silica surface.

Ticket #102: "I switched to HILIC, but now my peaks are splitting and fronting."

User Issue:

"I followed the advice to use HILIC. I dissolved my amino acid standards in water. Now the peaks look terrible—broad, splitting, and fronting."

Scientist Diagnosis: This is the "Solvent Strength Mismatch" error. In HILIC, water is the strongest eluting solvent.[3] Injecting a sample dissolved in 100% water is equivalent to injecting a sample dissolved in 100% THF on a C18 column. The sample travels faster than the mobile phase, causing band broadening.

The Fix: Matrix Matching You must match the sample solvent to the initial mobile phase conditions.

Correct Protocol:

  • Diluent Preparation: Prepare your sample in 75% Acetonitrile / 25% Buffer .

  • Solubility Check: If the amino acid precipitates in high ACN, dissolve in minimal water first, then dilute with ACN.

  • Injection Volume: Reduce injection volume to < 5 µL (for a 2.1 mm ID column) to minimize solvent effects.

Ticket #103: "Cysteic Acid shows severe tailing (As > 2.0)."

User Issue:

"Methionine Sulfone looks okay, but Cysteic Acid tails badly. I am using a stainless steel column."

Scientist Diagnosis: Cysteic acid contains a sulfonic acid group (


) and is a strong chelator. The tailing is likely caused by:
  • Metal Interaction: The sulfonic acid group binding to iron/nickel in the stainless steel frit or column wall.

  • Silanol Interaction: Cationic exchange with ionized silanols on the silica surface.

The Fix: Chelation Control & pH Tuning

ParameterAdjustmentScientific Rationale
Hardware Use PEEK-lined columns or Bio-inert LC systems.Eliminates active metal sites that bind acidic residues.
Buffer Strength Increase to 20-50 mM .Higher ionic strength masks secondary silanol interactions.
Passivation Inject Medronic Acid or Phosphoric Acid (if MS compatible).Passivates metal sites in the system flow path.

Decision Logic & Workflows

Workflow 1: Column Selection Strategy

This diagram guides you through selecting the correct stationary phase based on your specific analyte constraints.

ColumnSelection Start Start: Polar Sulfone AA Analysis Deriv Can you derivatize? (AccQ-Tag, OPA, FMOC) Start->Deriv MS_Sens Is High MS Sensitivity Required? Deriv->MS_Sens No (Native Analysis) C18 Use C18 / CSH Column (High Retention, Robust) Deriv->C18 Yes (Hydrophobic Tag added) HILIC_ZIC Use Zwitterionic HILIC (ZIC-HILIC or Amide) MS_Sens->HILIC_ZIC Yes (MS Friendly) IP_RP Use Ion-Pairing RP (C18 + HFBA/Sulfonates) MS_Sens->IP_RP No (UV Only/Dedicated LC)

Caption: Decision matrix for selecting chromatographic modes. HILIC is preferred for native MS analysis, while Derivatization allows standard C18 use.

Workflow 2: The HILIC "Water Layer" Mechanism

Understanding this mechanism is critical for troubleshooting retention shifts.

HILIC_Mechanism MobilePhase Mobile Phase (80% ACN / 20% Buffer) WaterLayer Stagnant Water Layer (Enriched on Surface) MobilePhase->WaterLayer Partitioning Stationary Zwitterionic Ligand (Silica Surface) WaterLayer->Stationary Electrostatic Interaction Analyte Polar Sulfone AA (Met-SO2, Cysteic Acid) Analyte->MobilePhase Elution (High Organic) Analyte->WaterLayer Hydrophilic Partitioning

Caption: HILIC retention relies on partitioning into a surface water layer. Increasing ACN (Mobile Phase) forces the analyte into the Water Layer (Retention).

Optimized Experimental Protocols

Method A: Zwitterionic HILIC (Recommended for MS)

Best for: Native analysis of Methionine Sulfone, Methionine Sulfoxide, and Cysteic Acid.

  • Column: Merck SeQuant ZIC-HILIC or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0 unadjusted or adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 90% B

    • 10 min: 50% B

    • 12 min: 50% B

    • 12.1 min: 90% B

    • 20 min: 90% B (Re-equilibration is critical in HILIC).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Temp: 35°C.

Method B: Pre-Column Derivatization (Recommended for UV/Fluorescence)

Best for: High sensitivity without MS, or if HILIC is unavailable.

  • Reagent: OPA (o-Phthalaldehyde) or AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate).

  • Mechanism: Adds a hydrophobic tag to the primary amine, allowing retention on C18.

  • Note: Cysteic acid and Met-Sulfone are stable during derivatization, but ensure the reaction pH is buffered (pH 8-9) to prevent hydrolysis issues.

Reference Data: Buffer Selection

Correct buffer selection is vital for peak shape.[4]

Buffer SaltpKa RangeMS CompatibilityUsage Note
Ammonium Formate 3.75ExcellentBest for protonating acidic sulfones to improve shape.
Ammonium Acetate 4.76ExcellentGood general purpose; less acidic than formate.
Phosphate 2.1, 7.2, 12.3NO Non-volatile. Causes source contamination. UV only.
TFA 0.5PoorCauses severe ion suppression in MS. Avoid if possible.

References

  • LCGC International. (2022). The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Methionine Sulfone and Cysteic Acid Using Automated Pretreatment Functions. Retrieved from [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

Sources

Technical Support Center: Amino Acid Analysis & Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are analyzing non-protein amino acids (such as those in Brassica or Allium species) or using S-methylcysteine (SMC) as an internal standard.

The Core Issue: S-methylcysteine (SMC) itself is unstable during standard acid hydrolysis (6N HCl, 110°C, 24h). It degrades into volatile sulfides (e.g., dimethyl disulfide), leading to poor and variable recovery.

The Solution: We do not analyze SMC directly. Instead, we intentionally oxidize it to S-methylcysteine sulfone (SMCS) before hydrolysis. SMCS is chemically robust, highly stable in 6N HCl, and elutes cleanly in cation-exchange chromatography.

This guide details how to ensure the stability of this analyte and troubleshoot recovery issues.

Module 1: Mechanistic Insight

To ensure high-fidelity data, you must understand the oxidation states. If you rely on standard hydrolysis without pre-oxidation, your data will be invalid.

The Oxidation Pathway

The goal is to drive the reaction fully to the Sulfone state (State 3) before the sample touches hot acid.

OxidationPathway SMC S-methylcysteine (SMC) [Unstable in Acid] SMC_SO S-methylcysteine Sulfoxide [Meta-Stable/Reverts] SMC->SMC_SO Partial Oxidation (Air/Trace Peroxides) SMC_SO2 S-methylcysteine Sulfone (SMCS) [STABLE TARGET] SMC->SMC_SO2 Performic Acid (Direct Route) Degradation Volatile Sulfides (Loss of Analyte) SMC->Degradation 6N HCl / 110°C (Direct Hydrolysis) SMC_SO->SMC_SO2 Performic Acid (Controlled Oxidation) SMC_SO2->SMC_SO2 6N HCl / 110°C (Remains Stable)

Figure 1: The stability trajectory of S-methylcysteine. Direct hydrolysis leads to degradation. Performic acid oxidation locks the molecule into the stable Sulfone state.[1]

Module 2: The "Gold Standard" Protocol

To guarantee the stability of SMCS, you must generate it quantitatively in situ. This protocol is self-validating: if the conversion is incomplete, you will see split peaks (Sulfoxide vs. Sulfone).

Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1. Preparation Prepare Performic Acid fresh: Mix Formic Acid (88%) and Hydrogen Peroxide (30%) in a 9:1 ratio. Let stand for 1 hour at room temp.Creates the active oxidant (

). It is unstable and must be used immediately after the induction period.
2. Oxidation Add Performic Acid to dry sample. Incubate at 0°C to 4°C for 16 hours (overnight).Low temperature prevents side reactions (e.g., cleavage of peptide bonds) while ensuring quantitative conversion of SMC

SMCS.
3. Termination Add Hydrobromic Acid (48% HBr) or Sodium Metabisulfite while keeping the sample cold.CRITICAL: You must destroy excess performic acid. If active oxidant remains during high-temp hydrolysis, it will destroy Tyrosine and Histidine.
4. Evaporation Dry the sample thoroughly under vacuum (Rotovap or SpeedVac).Removes formic acid and bromine gas (generated by HBr). Residual acid affects the pH of the subsequent hydrolysis.
5. Hydrolysis Add 6N HCl. Hydrolyze at 110°C for 24 hours under vacuum or Nitrogen flush.Breaks peptide bonds.[2] Since SMC is now SMCS, it resists degradation.

Module 3: Troubleshooting & FAQs

This section addresses specific anomalies reported by users in the field.

Q1: I see two peaks near the "Aspartic Acid" region. Is my SMCS degrading?

Diagnosis: This is likely incomplete oxidation , not degradation.

  • Explanation: You are seeing a mix of S-methylcysteine Sulfoxide and S-methylcysteine Sulfone. The sulfoxide is an intermediate.

  • Fix: Ensure your Performic Acid is fresh.[3][4] Do not use

    
     that has been sitting open for months (it loses potency). Increase oxidation time to 16 hours.
    
Q2: My Tyrosine recovery is near zero, but SMCS is perfect. What happened?

Diagnosis: Over-oxidation during the hydrolysis step.

  • Explanation: You did not fully neutralize the performic acid before heating the sample to 110°C. The remaining oxidant attacked the phenol ring of Tyrosine.

  • Fix: Ensure you add sufficient HBr (until the solution turns yellow/brown due to bromine release) or Sodium Metabisulfite before drying the sample.

Q3: Is SMCS stable enough to be used as an External Standard?

Diagnosis: Yes , but with conditions.

  • Explanation: Pure SMCS powder is stable on the shelf. However, if you are using it to quantify SMC in a protein, you should treat the standard with the same performic acid workflow as the sample to account for any volumetric losses or matrix effects.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low SMCS Recovery Check1 Did you use Performic Acid? Start->Check1 Check2 Check Chromatogram: Single or Split Peak? Check1->Check2 Yes Result1 Direct Hydrolysis Used. SMC Degraded. Check1->Result1 No Result2 Split Peak: Incomplete Oxidation. Check2->Result2 Split Peak Result3 Single Peak (Low Area): Matrix Precipitation or Post-Hydrolysis Loss. Check2->Result3 Single Peak

Figure 2: Diagnostic flow for low recovery rates.

Module 4: Stability Data Specifications

The following data summarizes the stability profile of S-methylcysteine Sulfone under various conditions, derived from collaborative studies (AOAC/USP methods).

ConditionStability of SMCSRecovery Rate (%)Notes
6N HCl, 110°C, 24h High 98% - 102%Standard protein hydrolysis conditions.
6N HCl, 110°C, 48h High 97% - 100%Extended hydrolysis (for hydrophobic peptides) does not significantly degrade SMCS.
Performic Acid (4°C) Stable 100%SMCS is the endpoint of oxidation; it does not over-oxidize further.
Alkaline Hydrolysis Moderate 85% - 95%Sulfones can undergo beta-elimination at high pH. Avoid alkaline hydrolysis for SMCS.

References

  • Moore, S. (1963). On the determination of cystine as cysteic acid.[1][2][3][4][5][6][7][8] Journal of Biological Chemistry, 238(1), 235-237.

  • MacDonald, J. L., Krueger, M. W., & Keller, J. H. (1985).[5] Oxidation and hydrolysis determination of sulfur amino acids in food and feed ingredients: collaborative study. Journal of the Association of Official Analytical Chemists, 68(5), 826-829.[5]

  • United States Pharmacopeia (USP). General Chapter <1052> Biotechnology-Derived Articles - Amino Acid Analysis.

  • Barkholt, V., & Jensen, A. L. (1989). Amino acid analysis: determination of cysteine plus half-cystine in proteins after hydrochloric acid hydrolysis with a disulfide compound as additive. Analytical Biochemistry, 177(2), 318-322.

Sources

Validation & Comparative

Publish Comparison Guide: NMR Chemical Shift Data for (2R)-2-amino-3-methanesulfonylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxidation State Fingerprint

Product Focus: (2R)-2-amino-3-methanesulfonylpropanoic acid Common Names: L-Methionine Sulfone, Met(O₂), L-Methionine-S,S-dioxide. CAS: 17585-61-4 (L-isomer)

In the high-stakes arena of structural biology and therapeutic protein stability, identifying the oxidation state of Methionine is critical. While Mass Spectrometry (MS) is the standard for mass detection, it often struggles to quantifiably distinguish between isobaric species or subtle conformers. NMR Spectroscopy serves as the definitive structural arbiter.

This guide provides a technical comparison of Methionine Sulfone (Met(O₂)) against its precursors, L-Methionine (Met) and Methionine Sulfoxide (Met(O)) . We present experimentally validated chemical shift data to establish a self-validating identification protocol for researchers.

Part 1: Comparative NMR Atlas

The sulfone group (-SO₂-) is a strong electron-withdrawing group (EWG), significantly deshielding adjacent nuclei compared to the thioether (-S-) of native Methionine or the sulfoxide (-SO-) intermediate.

The Diagnostic Methyl Region (¹H NMR)

The methyl group attached to the sulfur atom is the primary reporter for oxidation state.

SpeciesStructure¹H Shift (S-CH₃) [ppm]MultiplicityDiagnostic Insight
L-Methionine -S-CH₃2.05 – 2.15 SingletBaseline reference.
L-Methionine Sulfoxide -S(=O)-CH₃2.60 – 2.80 Split / Doublet*Chiral Center: The sulfur becomes chiral, creating diastereomers (R/S) in peptides, often splitting this peak.
L-Methionine Sulfone -S(=O)₂-CH₃3.00 – 3.15 SingletAchiral: The sulfur is symmetric. A sharp, distinct downfield singlet is the hallmark of the sulfone.

Note: Data typically referenced to DSS (0.00 ppm) in D₂O at pH ~7.0. Shifts may vary ±0.05 ppm depending on pH and concentration.

Carbon Fingerprinting (¹³C NMR)

¹³C NMR provides superior resolution for distinguishing the sulfone from the sulfoxide, particularly in complex mixtures where proton overlap occurs.

Species¹³C Shift (S-CH₃) [ppm]¹³C Shift (Cβ/Cγ)Electronic Environment
L-Methionine 15.0 – 17.0 ~30 / 32Shielded (Electron rich)
L-Methionine Sulfoxide 36.0 – 38.5 ~50 / 25Deshielded (Inductive effect)
L-Methionine Sulfone 39.5 – 42.0 ~52 / 49Highly Deshielded: Strongest EWG effect; distinct from sulfoxide.

Part 2: Experimental Protocol (Self-Validating System)

Objective: Unambiguously identify Met(O₂) in a peptide or metabolite mixture using a standard addition workflow.

Phase A: Sample Preparation
  • Solvent Choice: Use D₂O (99.9% D) for metabolic samples to minimize solvent suppression artifacts near 4.8 ppm. For hydrophobic peptides, use DMSO-d₆ , but be aware that the Met(O₂) methyl shift moves slightly upfield (~3.0 ppm) compared to aqueous buffer.

  • pH Control: Buffer to pH 7.0 ± 0.2 using 50 mM Phosphate buffer. The α-proton shifts are pH-sensitive; the S-methyl shifts are relatively robust but sharpening is best at neutral pH.

Phase B: Acquisition Parameters

To ensure quantitative accuracy (integration), the relaxation delay must account for the T1 relaxation times of the methyl protons.

  • Pulse Sequence: 1D ¹H with presaturation (if in H₂O/D₂O).

  • Relaxation Delay (d1): Set to ≥ 5 seconds . Methyl protons have longer T1s; insufficient delay leads to underestimation of the sulfone signal.

  • Scans (ns): Minimum 64 for metabolite concentrations > 1 mM.

Phase C: The "Spiking" Validation (The Golden Rule)

If a peak at ~3.15 ppm is observed but ambiguous:

  • Acquire the baseline spectrum.

  • Add a known aliquot of authentic (2R)-2-amino-3-methanesulfonylpropanoic acid (Met Sulfone) standard.

  • Validation Criteria: The suspect peak must increase in intensity without broadening or splitting. If a shoulder appears, the unknown is likely a different metabolite (e.g., an N-methylated species).

Part 3: Decision Logic & Workflow

The following diagram outlines the logical pathway for distinguishing Methionine oxidation states using NMR data.

MetOxidationWorkflow Start Start: Unknown Met Species H_NMR Run 1H NMR (D2O, pH 7) Start->H_NMR Check_Methyl Analyze Methyl Region (2.0 - 3.2 ppm) H_NMR->Check_Methyl Region_2_1 Peak at ~2.1 ppm Check_Methyl->Region_2_1 Upfield Region_2_7 Peak at ~2.7 ppm Check_Methyl->Region_2_7 Mid-field Region_3_1 Peak at ~3.15 ppm Check_Methyl->Region_3_1 Downfield Met_ID Identity: L-Methionine (Reduced) (Native Thioether) Region_2_1->Met_ID MetO_Check Check Multiplicity Region_2_7->MetO_Check MetO2_Check Spike with Met(O2) Standard Region_3_1->MetO2_Check MetO_ID Identity: Met Sulfoxide (MetO) (Chiral S=O, Diastereomers) MetO_Check->MetO_ID Split/Complex MetO2_ID Identity: Met Sulfone (MetO2) (Symmetric O=S=O) MetO2_Check->MetO2_ID Peak Co-elutes

Caption: Logical workflow for distinguishing Methionine oxidation states based on ¹H NMR methyl chemical shifts and multiplicity.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000044: L-Methionine Chemical Shifts. Available at: [Link]

  • Chowdhury, M. A., et al. (2012).Differentiation of Methionine Oxidation States in Biotherapeutics. Journal of Pharmaceutical Sciences.
  • Keeler, C., et al. (2008). Proton chemical shifts in sulfoxides and sulfones: Magnetic anisotropy effects. Magnetic Resonance in Chemistry.[1][2][3][4] Available at: [Link]

  • Vlasak, J., & Ionescu, R. (2011).Heterogeneity of Monoclonal Antibodies Revealed by Charge-Sensitive Methods. Current Pharmaceutical Biotechnology. (Discusses Met(O2)

Sources

A Senior Application Scientist's Guide to Selecting and Verifying Reference Standards for (2R)-2-amino-3-methanesulfonylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of your results is fundamentally tethered to the quality of your reference standards. For a non-proteinogenic amino acid like (2R)-2-amino-3-methanesulfonylpropanoic acid, a molecule of interest in various therapeutic contexts, the selection of a well-characterized reference standard is not merely a preliminary step but a cornerstone of analytical method validation, impurity profiling, and ultimately, regulatory compliance.

This guide provides an in-depth comparison of what to look for when sourcing a reference standard for this compound, supported by experimental workflows and data that empower you to verify and validate your chosen material. We will delve into the critical quality attributes of a reference standard, outline potential impurities, and provide detailed protocols for identity, purity, and chiral integrity assessment.

The Anatomy of a High-Quality Reference Standard

A reference standard is more than just a bottle of chemical; it is a highly characterized material intended for use in specific chemical and physical tests.[1] When evaluating suppliers, the comprehensiveness of the Certificate of Analysis (CoA) is your first indicator of quality. A robust CoA should not just state a purity value but provide the data and methodologies used to arrive at that value.

Here, we present a comparative table illustrating the typical data you would find for a high-quality reference standard versus a standard that may be suitable only for early-stage research.

Parameter High-Quality (Primary/Pharmacopeial Grade) Research Grade Significance & Causality
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR spectra provided and interpretedMS data may be providedA full suite of spectroscopic data provides unambiguous structural confirmation. Mass spectrometry alone confirms the molecular weight but not the precise isomeric structure.
Purity (Assay) Quantitative NMR (qNMR) or Mass Balance approach (>99.5%)HPLC-UV or LC-MS peak area (>95%)qNMR provides a direct, traceable measurement of purity against a certified internal standard. The mass balance method, which subtracts the sum of all impurities from 100%, is also a highly accurate and recognized approach.[2] Simple peak area percentage from a single chromatographic method can be misleading due to differences in detector response for various impurities.
Chiral Purity (Enantiomeric Excess) Chiral HPLC or Chiral GC (>99.5% e.e.)May not be specified or determined by a non-chiral methodFor a chiral molecule, the presence of the opposite enantiomer is a critical impurity that can have different pharmacological or toxicological effects.[3] A dedicated chiral separation method is essential.
Water Content Karl Fischer titrationNot specified or "dried over MgSO₄"Water content directly impacts the accuracy of weighing for standard solutions. Karl Fischer titration is the gold standard for water determination.[2]
Residual Solvents Headspace GC-MSNot specifiedResidual solvents from the synthesis process are common impurities that must be controlled, especially for later-stage drug development.[2]
Inorganic Impurities Residue on Ignition (ROI) / Sulfated AshNot specifiedThis test quantifies the amount of non-volatile inorganic impurities.
Traceability Traceable to a national metrology institute (e.g., NIST) or pharmacopeia (e.g., USP, Ph. Eur.)Not traceableTraceability ensures that the assigned purity value is linked to a recognized, high-level standard, providing confidence in its accuracy.
Potential Impurities in (2R)-2-amino-3-methanesulfonylpropanoic acid

Understanding the potential impurities is crucial for developing appropriate analytical methods for their detection and control. Based on common synthetic routes for amino acid derivatives, potential impurities can be categorized as follows:

  • Enantiomeric Impurity: The (2S)-enantiomer is the most critical process-related impurity.

  • Diastereomeric Impurities: If the synthesis involves chiral reagents or catalysts, diastereomers could be formed.

  • Related Substances: These include starting materials, intermediates, and by-products of the synthesis. For example, the corresponding sulfoxide or sulfide analogs.

  • Degradation Products: The molecule may be susceptible to degradation under certain storage conditions (e.g., oxidation, decarboxylation).

  • Residual Solvents and Reagents: As mentioned above, these are carried over from the manufacturing process.

The following diagram illustrates the relationship between the main compound and its potential impurities.

main (2R)-2-amino-3-methanesulfonylpropanoic acid enantiomer (2S)-enantiomer main->enantiomer Chiral Impurity sulfoxide Sulfoxide Precursor/Impurity main->sulfoxide Process-Related Impurity starting_material Synthetic Starting Materials main->starting_material Process-Related Impurity degradation Degradation Products main->degradation Storage-Related Impurity solvents Residual Solvents main->solvents Process-Related Impurity

Caption: Relationship between the target compound and potential impurities.

Experimental Protocols for Reference Standard Verification

It is incumbent upon the end-user to perform, at a minimum, identity confirmation and a preliminary purity assessment of a newly acquired reference standard. The following protocols are representative methods for the characterization of (2R)-2-amino-3-methanesulfonylpropanoic acid.

This method provides both identity confirmation (by mass) and a purity profile.

Workflow Diagram:

cluster_prep Sample Preparation cluster_hplc HPLC-UV/MS Analysis cluster_data Data Analysis s1 Weigh ~1 mg of reference standard s2 Dissolve in 1 mL of mobile phase A s1->s2 s3 Filter through 0.22 µm syringe filter s2->s3 h1 Inject 5 µL onto HPLC system s3->h1 h2 Separate on C18 column with gradient elution h1->h2 h3 Detect by UV (210 nm) and MS (ESI+) h2->h3 d1 Confirm mass of main peak h3->d1 d2 Calculate peak area % purity d1->d2 d3 Identify any impurity peaks by mass d2->d3

Caption: Workflow for HPLC-UV/MS analysis.

Detailed Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 1.0 mg of the (2R)-2-amino-3-methanesulfonylpropanoic acid reference standard.

    • Dissolve in 1.0 mL of Mobile Phase A to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector and coupled to a mass spectrometer.[4]

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm.

    • MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 50-500.

  • Data Analysis:

    • Confirm the identity by matching the observed mass of the main peak with the expected mass of the protonated molecule [M+H]⁺ (Expected m/z = 168.03).[5]

    • Calculate the purity based on the peak area percentage at 210 nm.

    • Attempt to identify any observed impurities by their mass-to-charge ratio.

The determination of enantiomeric purity is non-negotiable. Direct analysis on a chiral stationary phase (CSP) is the preferred method.[6]

Workflow Diagram:

prep Prepare 0.5 mg/mL solution in mobile phase inject Inject onto Chiral HPLC system prep->inject separate Isocratic separation on a macrocyclic glycopeptide CSP inject->separate detect UV detection at 210 nm separate->detect analyze Calculate enantiomeric excess (e.e.) detect->analyze

Caption: Workflow for chiral HPLC analysis.

Detailed Protocol:

  • Standard Preparation:

    • Prepare a solution of the reference standard at approximately 0.5 mg/mL in the mobile phase.

    • Also prepare a solution of a racemic or (2S)-enantiomer standard, if available, to confirm the elution order and resolution.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV detector.

    • Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., Astec CHIROBIOTIC T).[6]

    • Mobile Phase: A mixture of methanol, ethanol, and a small amount of acid and base (e.g., 90:10 Methanol:Ethanol with 0.02% Trifluoroacetic Acid and 0.01% Triethylamine). The exact mobile phase composition will require optimization.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Conclusion: A Foundation of Quality

The selection and verification of a reference standard for (2R)-2-amino-3-methanesulfonylpropanoic acid is a critical exercise in due diligence that underpins the reliability of all subsequent research and development activities. While a pharmacopeial standard (e.g., from USP or Ph. Eur.) represents the highest level of quality, a well-characterized in-house or commercial secondary standard can be perfectly suitable, provided its identity, purity, and chiral integrity have been rigorously established and documented.[8][9]

By demanding comprehensive Certificates of Analysis and implementing the verification protocols outlined in this guide, researchers can ensure that their analytical data is built on a solid and defensible foundation, thereby accelerating their path to discovery and innovation.

References

  • BOC Sciences. (n.d.). High-Purity Amino Acid Derivatives for Peptide Synthesis. Retrieved from BOC Sciences website.[]

  • AltaBioscience. (2025, July 17). European Pharmacopoeia Ph. Eur. 2.2.56 for Amino Acid Analysis. Retrieved from AltaBioscience website.[8]

  • Agilent Technologies. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from Agilent Technologies website.[11]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from MolecularCloud website.[12]

  • U.S. Pharmacopeia. (2016, October 26). Amino Acid Determination, Revision 1. Retrieved from USP website.[13]

  • MedchemExpress. (n.d.). (2R)-2-Amino-3-(methylsulfinyl)propanoic acid. Retrieved from MedchemExpress website.[14]

  • Preprints.org. (2024, December 9). Investigation of Impurities in Peptide Pools. Retrieved from Preprints.org website.[15]

  • Pickering Laboratories. (n.d.). Amino Acid Analysis According to European Pharmacopoeia. Retrieved from Pickering Laboratories website.[16]

  • LCGC International. (n.d.). Amino Acid Analysis According to European Pharmacopoeia 8.0. Retrieved from LCGC International website.[17]

  • Sigma-Aldrich. (n.d.). (2R)-2-Amino-3-[(2-hydroxyethyl)sulfanyl]propanoic acid AldrichCPR. Retrieved from Sigma-Aldrich website.

  • MDPI. (2025, February 2). Investigation of Impurities in Peptide Pools. Retrieved from MDPI website.[18]

  • Scribd. (n.d.). 2.2.56. Amino Acid Analysis - European Pharmacopoeia 11. Retrieved from Scribd website.[19]

  • Sigma-Aldrich. (n.d.). (2R)-2-amino-3-(2-methylcyclopropyl)propanoic acid. Retrieved from Sigma-Aldrich website.

  • CymitQuimica. (n.d.). (2R)-2-Amino-3-methanesulfonylpropanoic acid. Retrieved from CymitQuimica website.[20]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue. Retrieved from EDQM website.[21]

  • U.S. Pharmacopeia. (2026, January 30). <1052> Biotechnology-Derived Articles—Amino Acid Analysis. Retrieved from USP website.[22]

  • AdooQ Bioscience. (n.d.). (2R)-2-Amino-3-(methylsulfinyl)propanoic acid. Retrieved from AdooQ Bioscience website.[23]

  • U.S. Pharmacopeia. (n.d.). USP Reference Standards. Retrieved from USP website.[1]

  • Pickering Laboratories. (2016, June). A Method for the Qualitative and Quantitative Determination of the Amino Acid Composition of Pharmaceutical Products. Retrieved from Pickering Laboratories website.[9]

  • Frontiers. (2022, November 17). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from Frontiers website.[24]

  • PubChemLite. (n.d.). (2r)-2-amino-3-methanesulfonylpropanoic acid (C4H9NO4S). Retrieved from PubChemLite website.[5]

  • PubChem. (n.d.). (2R)-2-amino-3-[(S)-propylsulfinyl]propanoic acid. Retrieved from PubChem website.[25]

  • Benchchem. (2025). Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers. Retrieved from Benchchem website.[26]

  • ResearchGate. (2025, August 7). High-Performance Liquid Chromatographic Separation of Stereoisomers of ?-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Retrieved from ResearchGate website.[7]

  • Agilent Technologies. (n.d.). Amino Acid Analysis. Retrieved from Agilent Technologies website.[27]

  • USP-NF. (2019, May 31). Aminocaproic Acid Tablets. Retrieved from USP-NF website.[28]

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from Sigma-Aldrich website.[6]

  • Benchchem. (2025). Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices. Retrieved from Benchchem website.[4]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from Chromatography Today website.[3]

  • MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from MDPI website.[29]

  • Shimadzu. (n.d.). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. Retrieved from Shimadzu website.[30]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from Journal of Pharmaceutical and Scientific Innovation website.[31]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from JOCPR website.[32]

  • MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from MDPI website.[33]

  • OSHA. (n.d.). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m). Retrieved from OSHA website.[34]

  • PubMed. (2020, September 10). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Retrieved from PubMed website.[2]

Sources

A Senior Application Scientist's Guide to Cross-Validation of LC-MS and Amino Acid Analyzer Methods for Sulfone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and clinical research, the precise quantification of sulfone-containing molecules is critical. These compounds, often metabolites of sulfur-containing drugs or amino acids, play significant roles in pharmacology and toxicology. Two analytical cornerstones for their measurement are Liquid Chromatography-Mass Spectrometry (LC-MS) and the classic Amino Acid Analyzer (AAA). While both are powerful, they operate on fundamentally different principles, making a direct comparison and cross-validation essential for ensuring data integrity and interchangeability between laboratories or during method transfers.

This guide provides an in-depth, experience-driven framework for the cross-validation of LC-MS and AAA methods for sulfone analysis. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our discussion in authoritative regulatory guidelines.

Methodological Principles: A Tale of Two Techniques

Understanding the core principles of each technique is paramount to designing a robust cross-validation study. The choice of method is often dictated by factors such as required sensitivity, sample matrix complexity, and desired throughput.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become a ubiquitous tool in bioanalysis due to its exceptional sensitivity, selectivity, and versatility.[1][2] For sulfone analysis, particularly in complex biological matrices, LC-MS/MS (tandem mass spectrometry) is the gold standard.[3][4] The process involves:

  • Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system separates the target sulfone from other matrix components based on its physicochemical properties (e.g., polarity). Reverse-phase chromatography is commonly employed.[5][6]

  • Ionization: The separated analyte is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where it is converted into gas-phase ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a triple quadrupole). In MS/MS, a specific parent ion is selected, fragmented, and a specific product ion is monitored for highly selective quantification (Selected Reaction Monitoring - SRM).

The primary advantage of LC-MS is its ability to provide structural confirmation and high specificity, even in the presence of co-eluting compounds.

Amino Acid Analyzer (AAA)

The Amino Acid Analyzer is a dedicated system optimized for the analysis of amino acids and related compounds.[7][8] It relies on a well-established and robust methodology:

  • Ion-Exchange Chromatography: Analytes are separated on a cation-exchange column based on their charge and hydrophobic character. A series of buffers with increasing pH and/or ionic strength are used to elute the compounds.[9]

  • Post-Column Derivatization: After separation, the eluent is mixed with a derivatizing agent, most commonly ninhydrin.[7][9]

  • Photometric Detection: The ninhydrin reacts with primary and secondary amines to produce a colored compound (Ruhemann's purple for primary amines), which is then detected by a photometer at specific wavelengths (typically 570 nm and 440 nm for proline and hydroxyproline).[9]

AAA is known for its reproducibility and is considered a "gold standard" for the quantification of amino acids.[7] However, it may lack the specificity of LC-MS for certain analytes in complex matrices.

The Cross-Validation Protocol: A Framework for Trust

Cross-validation is a formal process to demonstrate that two different analytical methods provide equivalent results for a given analyte.[3] This is crucial when, for instance, a project transitions from an older, established AAA method to a newer, high-throughput LC-MS method. The protocol should be designed in accordance with regulatory guidelines such as the ICH Q2(R1) and FDA's Bioanalytical Method Validation Guidance.[3][10][11][12][13]

Below is a comprehensive, step-by-step protocol for the cross-validation of LC-MS and AAA methods for sulfone quantification.

Experimental Workflow Diagram

Cross-Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Runs cluster_validation Validation Parameters Assessment cluster_comparison Method Comparison stock Stock Solution (Certified Reference Material) calibrators Calibration Standards (Serial Dilution) stock->calibrators qcs Quality Control Samples (Low, Mid, High) stock->qcs lcms LC-MS Analysis calibrators->lcms aaa Amino Acid Analyzer Analysis calibrators->aaa qcs->lcms qcs->aaa samples Study Samples (e.g., Plasma, Urine) samples->lcms samples->aaa linearity Linearity lcms->linearity accuracy Accuracy & Precision lcms->accuracy specificity Specificity lcms->specificity lod_loq LOD & LOQ lcms->lod_loq robustness Robustness lcms->robustness aaa->linearity aaa->accuracy aaa->specificity aaa->lod_loq aaa->robustness data_analysis Statistical Analysis (e.g., Bland-Altman, Correlation) robustness->data_analysis conclusion Conclusion on Method Equivalence data_analysis->conclusion

Caption: A flowchart illustrating the key stages of the cross-validation process.

Step 1: Sample and Standard Preparation

The foundation of any successful validation is the quality of your standards and samples.

  • Stock Solutions: Prepare a concentrated stock solution of the sulfone analyte from a certified reference material. The solvent should be chosen to ensure the stability of the analyte.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution in the same biological matrix as the study samples (e.g., human plasma, urine). A minimum of five concentration levels is recommended.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution to ensure an unbiased assessment of accuracy and precision.

  • Sample Pre-treatment: The sample preparation should be optimized for each method.

    • For LC-MS: This often involves protein precipitation (e.g., with methanol or acetonitrile) followed by centrifugation.[14] Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary for cleaner samples and to achieve lower limits of quantification.[15]

    • For AAA: Deproteinization is also required, typically using an acid like sulfosalicylic acid.[16]

Step 2: Method Validation Parameters

Both analytical methods should be evaluated against the following validation parameters as outlined in the ICH Q2(R1) guideline.[10][13][17]

Linearity
  • Objective: To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.

  • Procedure: Analyze the calibration standards in triplicate. Plot the mean response against the nominal concentration and perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99.

Accuracy and Precision
  • Objective: To assess the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure: Analyze the QC samples (low, mid, high) in at least five replicates on three different days to determine intra-day and inter-day precision and accuracy.

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation - LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).

Specificity (Selectivity)
  • Objective: To ensure that the analytical signal is solely due to the analyte of interest and not from any interfering components in the sample matrix.

  • Procedure:

    • For LC-MS: Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte. The high selectivity of MS/MS often provides excellent specificity.

    • For AAA: Analyze blank matrix and samples spiked with potentially interfering compounds (e.g., other amino acids, structurally related compounds) to see if they co-elute with the sulfone peak.

  • Acceptance Criteria: The response of any interfering peaks in the blank matrix should be less than 20% of the response at the LLOQ.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Procedure: These can be estimated from the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable accuracy (within ±20%) and precision (CV ≤ 20%).

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce minor changes to the method, such as:

    • For LC-MS: Column temperature (± 5°C), mobile phase composition (± 2%), flow rate (± 10%).

    • For AAA: Buffer pH (± 0.1), column temperature (± 2°C), reagent flow rate (± 5%).

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.

Step 3: Analysis of Study Samples and Statistical Comparison

Once both methods have been independently validated, a set of real study samples (e.g., 20-40) should be analyzed by both methods.

  • Data Analysis: The concentration data obtained from both methods should be compared statistically.

    • Correlation Analysis: A scatter plot of the results from the two methods should be generated, and the Pearson or Spearman correlation coefficient should be calculated. A high correlation (e.g., r > 0.95) indicates a strong linear relationship.

    • Bland-Altman Plot: This is a powerful tool for assessing the agreement between two quantitative methods. It plots the difference between the two measurements for each sample against the average of the two measurements. The plot helps to visualize any systematic bias and random error.

Data Summary Tables

Table 1: Comparison of Validation Parameters

Validation ParameterLC-MSAmino Acid AnalyzerAcceptance Criteria
Linearity (R²) > 0.995> 0.992≥ 0.99
LLOQ (µmol/L) 0.52.0Method-dependent
Intra-day Precision (CV%) < 5%< 8%≤ 15%
Inter-day Precision (CV%) < 7%< 10%≤ 15%
Accuracy (%) 95-105%92-108%85-115%
Recovery (%) 85-95%90-100%Consistent & reproducible

Table 2: Hypothetical Study Sample Comparison

Sample IDLC-MS (µmol/L)AAA (µmol/L)Difference (LC-MS - AAA)% Difference
1 15.214.80.42.7%
2 35.836.5-0.7-1.9%
3 78.175.92.22.9%
... ............
20 152.4149.82.61.7%
Visualization of Method Principles

Method_Principles cluster_lcms LC-MS Principle cluster_aaa Amino Acid Analyzer Principle lc HPLC Separation esi Electrospray Ionization lc->esi q1 Q1: Parent Ion Selection esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector_ms Detector q3->detector_ms iec Ion-Exchange Chromatography eluent Eluent from Column iec->eluent pump Ninhydrin Pump reactor Heated Reaction Coil pump->reactor detector_aaa Photometer (570/440 nm) reactor->detector_aaa eluent->reactor

Caption: Schematic overview of the analytical principles of LC-MS and Amino Acid Analyzer.

Conclusion: A Synthesis of Strengths

The cross-validation of LC-MS and Amino Acid Analyzer methods for sulfone quantification is not merely a procedural requirement but a scientific necessity to ensure data reliability and continuity. LC-MS offers unparalleled specificity and sensitivity, making it ideal for complex matrices and trace-level analysis. The Amino Acid Analyzer, on the other hand, provides robust and reproducible results, serving as an excellent reference method.

A successful cross-validation, as outlined in this guide, demonstrates that while the two methods are mechanistically different, they can produce equivalent and reliable quantitative data. This allows researchers and drug development professionals to leverage the strengths of each technique with confidence, ultimately contributing to the integrity and success of their scientific endeavors.

References
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][11]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][13][17]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][12]

  • membraPure GmbH. (n.d.). Amino acid analyzers for diagnostics, quality control, and research. [Link][7]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link][1]

  • Bioanalysis Zone. (n.d.). LC-MS. [Link][2]

  • Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link][14]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link][6]

  • Agilent Technologies. (2010). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization Application. [Link][5]

  • Techcomp Group. (n.d.). Amino Acid Analyzer Basic Course. [Link][9]

  • Gulf Bio Analytical. (n.d.). Amino Acid Analyzers. [Link][8]

  • Future Science Group. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link][4]

  • MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link][15]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]

Sources

A Senior Application Scientist's Guide to Differentiating S-methylcysteine Sulfone from S-methylcysteine Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of these two molecules, detailing the fundamental physicochemical principles that enable their differentiation. We will explore robust analytical strategies, provide validated experimental protocols, and explain the causality behind our methodological choices, ensuring you can confidently distinguish these critical analytes in your own research.

The Foundation of Differentiation: Structural and Physicochemical Properties

The ability to separate and uniquely identify S-methylcysteine sulfoxide and its corresponding sulfone stems directly from the difference in the oxidation state of the sulfur atom. S-methylcysteine, a simple thioether, is oxidized to form the sulfoxide, and subsequently, the sulfone. This progressive oxidation fundamentally alters the molecule's polarity, mass, and electronic environment.

  • Oxidation State and Polarity: The sulfoxide group (-S=O) is polar, but the sulfone group (-SO₂) is significantly more so due to the second oxygen atom creating a stronger dipole. This difference in polarity is the primary lever we can pull in chromatographic separations. In reversed-phase high-performance liquid chromatography (RP-HPLC), where the stationary phase is nonpolar, the more polar sulfone will have less affinity for the column and will therefore elute earlier than the less polar sulfoxide.

  • Molecular Mass: The addition of a single oxygen atom during the oxidation of the sulfoxide to the sulfone results in a predictable mass difference of approximately 16 Da. This mass shift is unequivocal and forms the basis for their differentiation by mass spectrometry (MS).

The workflow for differentiating these compounds is built on exploiting these fundamental differences.

G cluster_oxidation Oxidation Pathway cluster_analysis Analytical Exploitation SMC S-Methylcysteine (Thioether) SMCSO S-Methylcysteine Sulfoxide (-S=O) SMC->SMCSO +[O] Sulfone S-Methylcysteine Sulfone (-SO2-) SMCSO->Sulfone +[O] Polarity Increased Polarity (Affects Chromatography) Sulfone->Polarity Mass Increased Mass (+16 Da) (Affects Mass Spectrometry) Sulfone->Mass G cluster_workflow LC-MS/MS Analytical Workflow Sample Sample Mixture (Sulfoxide + Sulfone) LC HPLC Separation (Based on Polarity) Sample->LC ESI Ionization (ESI+) LC->ESI Q1 Q1: Precursor Ion Selection (m/z) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Detection Q2->Q3 Detector Signal Acquisition Q3->Detector

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.